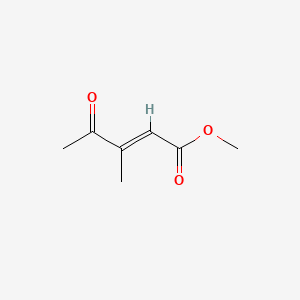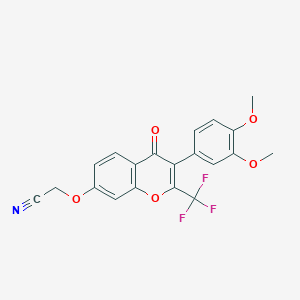![molecular formula C20H19F3N2O3 B2854537 1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide CAS No. 1252860-36-8](/img/structure/B2854537.png)
1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound might interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The compound may affect the pathways related to neuroprotection and anti-inflammation . It could potentially inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in inflammatory responses.
Pharmacokinetics
The trifluoromethyl group present in the compound is known to enhance the metabolic stability and bioavailability of many pharmaceuticals .
Result of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Trifluoromethylbenzyl Moiety: This can be done using a Friedel-Crafts alkylation reaction, where the trifluoromethylbenzyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methoxyphenyl)-5-oxo-N-benzylpyrrolidine-3-carboxamide: Lacks the trifluoromethyl group.
1-(4-hydroxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide: Contains a hydroxyl group instead of a methoxy group.
1-(4-methoxyphenyl)-5-oxo-N-[2-(methyl)benzyl]pyrrolidine-3-carboxamide: Lacks the trifluoromethyl group.
Uniqueness
1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for medicinal chemistry applications.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-16-8-6-15(7-9-16)25-12-14(10-18(25)26)19(27)24-11-13-4-2-3-5-17(13)20(21,22)23/h2-9,14H,10-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQQYBLSJCPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2854458.png)
![1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2854459.png)


![3'-(3-Fluoro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2854462.png)






![ethyl 3-(4-fluorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B2854477.png)
